(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt
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Overview
Description
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the carboxylic acid and benzyl ester groups. The final step involves the formation of the p-toluenesulphonic acid salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound’s derivatives may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid
- Benzyl Ester p-Toluenesulphonic Acid Salt
- Other bicyclic compounds with similar structures
Uniqueness
The uniqueness of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt lies in its specific stereochemistry and functional groups. These features impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
This detailed article provides a comprehensive overview of (1R,3S,5R)-2-Azabicyclo[330]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H24NO5S- |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
benzenesulfonate;benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H19NO2.C6H6O3S/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;7-10(8,9)6-4-2-1-3-5-6/h1-3,5-6,12-14,16H,4,7-10H2;1-5H,(H,7,8,9)/p-1/t12-,13-,14+;/m1./s1 |
InChI Key |
AEHOWQQIJJGNIU-NNNATCHMSA-M |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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